N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide
Overview
Description
“N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide” is a compound that has been studied for its urease inhibitor activities . It is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Synthesis Analysis
The compound is synthesized in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process is efficient and results in high isolated yields .
Molecular Structure Analysis
The molecular structure of “N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide” allows it to interact well with the active site of the urease enzyme . This interaction is confirmed by molecular docking simulations performed using AutoDock4 .
Chemical Reactions Analysis
The compound has been evaluated in vitro for its urease inhibitor activities . The urease inhibitory activity of the compound is high, as evidenced by its IC50 value .
Scientific Research Applications
Anticonvulsant Potential
Studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticonvulsants. For example, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a related compound, showed significant anticonvulsive activity compared to the classic drug "Depakin" in a pentylentetrazole model of seizure. This suggests that derivatives of 1,3,4-thiadiazole, like the one , could have promising applications in epilepsy treatment or related neurological disorders (Sych et al., 2018).
Pharmacological Properties
A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, similar in structure to N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide, were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds showed significant in vitro activities, which indicates the potential of such derivatives in developing new pharmacological agents (Shkair et al., 2016).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine substituted with thiadiazole groups showed that these compounds have good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. This suggests that thiadiazole derivatives could be effectively used in photodynamic therapy, particularly for cancer treatment (Pişkin et al., 2020).
Cytotoxicity and Anticancer Properties
Another study on 1,3,4-thiadiazole derivatives investigated their anticancer activities. They synthesized N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives and evaluated their anticancer activities. Some of these compounds showed promising cytotoxic activity against specific cancer cell lines, indicating the potential of thiadiazole derivatives in cancer therapy (Çevik et al., 2020).
Antimicrobial Properties
Compounds derived from 1,3,4-thiadiazole have shown significant antimicrobial activity. This is evident in the research where Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested, showing strong antimicrobial activity against specific bacterial strains (Makwane et al., 2018).
Future Directions
properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-19-9-4-3-8(7-10(9)20-2)12(18)15-6-5-11-16-17-13(14)21-11/h3-4,7H,5-6H2,1-2H3,(H2,14,17)(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFWABGPSMLLSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=NN=C(S2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301167038 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide | |
CAS RN |
1199216-01-7 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199216-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3,4-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301167038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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